molecular formula C21H25N5O3 B1664766 ABT-279 CAS No. 676559-83-4

ABT-279

Cat. No.: B1664766
CAS No.: 676559-83-4
M. Wt: 395.5 g/mol
InChI Key: FIMRNLAKAARHPD-IRXDYDNUSA-N
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Description

ABT-279 is a small molecule drug that functions as a dipeptidyl peptidase-IV (DPP-4) inhibitor. It was initially developed by AbbVie, Inc. for the treatment of type 2 diabetes. DPP-4 inhibitors are a class of oral hypoglycemics that block DPP-4, an enzyme that degrades incretin hormones, thereby prolonging their action and improving glucose homeostasis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ABT-279 involves a convergent, scalable process. One of the key steps includes the cyclization of a Boc-amine onto an alkynyl ketone, followed by stereospecific reduction of the resulting acyliminium intermediate . The molecular formula of this compound is C25H31N5O8 .

Industrial Production Methods

The industrial production of this compound has been demonstrated on a multikilogram scale. The process involves the generation of cis-2,5-disubstituted pyrrolidine through cyclization and reduction steps .

Chemical Reactions Analysis

Types of Reactions

ABT-279 undergoes various types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Mechanism of Action

ABT-279 exerts its effects by inhibiting the activity of DPP-4, a protease that cleaves dipeptides from proteins and oligopeptides. By inhibiting DPP-4, this compound prolongs the action of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones play a key role in maintaining post-meal glycemic control by enhancing insulin secretion and reducing glucagon release .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of ABT-279

This compound is unique in its specific molecular structure and its ability to selectively inhibit DPP-4 over other related peptidases such as DPP-8 and DPP-9. This selectivity reduces the risk of toxicity and enhances its therapeutic potential .

Properties

CAS No.

676559-83-4

Molecular Formula

C21H25N5O3

Molecular Weight

395.5 g/mol

IUPAC Name

2-[4-[[2-[(2S,5R)-2-cyano-5-ethynylpyrrolidin-1-yl]-2-oxoethyl]amino]-4-methylpiperidin-1-yl]pyridine-4-carboxylic acid

InChI

InChI=1S/C21H25N5O3/c1-3-16-4-5-17(13-22)26(16)19(27)14-24-21(2)7-10-25(11-8-21)18-12-15(20(28)29)6-9-23-18/h1,6,9,12,16-17,24H,4-5,7-8,10-11,14H2,2H3,(H,28,29)/t16-,17-/m0/s1

InChI Key

FIMRNLAKAARHPD-IRXDYDNUSA-N

SMILES

CC1(CCN(CC1)C2=NC=CC(=C2)C(=O)O)NCC(=O)N3C(CCC3C#N)C#C

Isomeric SMILES

CC1(CCN(CC1)C2=NC=CC(=C2)C(=O)O)NCC(=O)N3[C@H](CC[C@H]3C#N)C#C

Canonical SMILES

CC1(CCN(CC1)C2=NC=CC(=C2)C(=O)O)NCC(=O)N3C(CCC3C#N)C#C

Appearance

Solid powder

Key on ui other cas no.

676559-83-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-(4-((2-(2-cyano-5-ethynyl-1-pyrrolidinyl)-2-oxoethyl)amino)-4-methyl-1-piperidinyl)-4-pyridinecarboxylic acid
ABT 279
ABT-279
ABT279

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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